molecular formula C25H35NO5 B1246142 2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

Cat. No.: B1246142
M. Wt: 429.5 g/mol
InChI Key: XHODRTXQJFAAJR-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one is a natural product found in Stachybotrys microspora with data available.

Scientific Research Applications

Synthesis and Catalysis

The chemical compound 2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one, due to its complex structure, is closely related to the synthesis of pyranopyrimidine and hydroxycoumarin derivatives. These compounds are crucial in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The synthesis of such compounds often involves complex reactions and the use of hybrid catalysts. Hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts play a significant role in the development of pyrano[2,3-d]pyrimidine scaffolds and hydroxycoumarin derivatives, contributing to the advancement of lead molecules in pharmaceutical industries (Parmar et al., 2023), (Yoda, 2020).

Bioactive Heterocyclic Compounds

The compound's structure suggests a possible association with chromones (1-benzopyran-4-ones), which are natural compounds with significant physiological activities. These activities are often attributed to the antioxidant properties of chromones, helping to neutralize active oxygen and disrupt free radical processes that can lead to cell impairment and various diseases. This highlights the potential therapeutic applications of such compounds in treating inflammatory, diabetic, tumor, and cancer conditions (Yadav et al., 2014).

Aromatic Compounds and Flavor Chemistry

The compound's structure also resembles sesquiterpene alcohols like nerolidol, which are present in various plants and contribute to their floral odor. These compounds play a significant role in industries such as cosmetics and food flavoring. The broader applications and bioactivities of such compounds, including their pharmacological and biological activities, emphasize their potential as chemical or drug candidates in agriculture and medicine (Chan et al., 2016).

Properties

Molecular Formula

C25H35NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

InChI

InChI=1S/C25H35NO5/c1-16(2)7-5-8-17(3)9-6-10-25(4)22(29)14-19-21(28)13-18-20(23(19)31-25)15-26(11-12-27)24(18)30/h7,9,13,22,27-29H,5-6,8,10-12,14-15H2,1-4H3/b17-9+

InChI Key

XHODRTXQJFAAJR-RQZCQDPDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)C)C

Synonyms

SMTP 1
SMTP-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 2
2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 3
2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 4
2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 5
2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
Reactant of Route 6
2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one

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